3,4-dichloro-N-(4-phenylbutyl)benzamide
Overview
Description
3,4-dichloro-N-(4-phenylbutyl)benzamide, also known as DCFPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
DCFPCB has been studied for its potential applications in several areas of scientific research. One area of interest is its use as a fluorescent probe for detecting metal ions. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(4-phenylbutyl)benzamide is not fully understood. However, it is believed to work by binding to metal ions and generating reactive oxygen species, which can cause damage to cells and tissues.
Biochemical and Physiological Effects:
DCFPCB has been shown to have a range of biochemical and physiological effects. In one study, it was found to induce apoptosis (programmed cell death) in human breast cancer cells. It has also been shown to have antioxidant properties and to inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
One advantage of using 3,4-dichloro-N-(4-phenylbutyl)benzamide in lab experiments is its high sensitivity and selectivity for metal ions. However, it can be difficult to synthesize and purify, which can limit its use in some experiments.
Future Directions
There are several potential future directions for research involving 3,4-dichloro-N-(4-phenylbutyl)benzamide. One area of interest is its use in developing new fluorescent probes for detecting metal ions. It may also have potential applications in developing new photodynamic therapy treatments for cancer. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential as an antioxidant and antibacterial agent.
In conclusion, 3,4-dichloro-N-(4-phenylbutyl)benzamide is a chemical compound that has potential applications in various areas of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to explore its applications in various fields.
properties
IUPAC Name |
3,4-dichloro-N-(4-phenylbutyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO/c18-15-10-9-14(12-16(15)19)17(21)20-11-5-4-8-13-6-2-1-3-7-13/h1-3,6-7,9-10,12H,4-5,8,11H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOAXIKPUXBASM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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